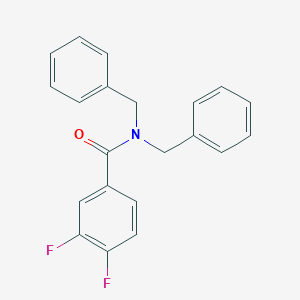

N,N-dibenzyl-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibenzyl-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H17F2NO and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

N,N-dibenzyl-3,4-difluorobenzamide has shown promise as a lead compound in drug development due to its ability to modulate biological pathways. Research indicates that it exhibits significant biological activity as a modulator of the chemokine receptor CXCR4, which plays a crucial role in immune response and inflammation. Inhibition of CXCR4 has potential therapeutic implications for treating inflammatory diseases such as inflammatory bowel disease .

Biological Interactions

Studies have focused on the compound's interactions with various biological molecules:

- Binding Affinity : The fluorine atoms enhance binding affinity to target proteins through hydrogen bonding and other non-covalent interactions.

- Cellular Penetration : The lipophilicity conferred by the benzyl groups aids in cellular penetration, making it effective in modulating biological responses .

Case Studies

Several studies illustrate the applications of this compound:

-

CXCR4 Inhibition Study :

- Objective : To evaluate the compound's efficacy as a CXCR4 inhibitor.

- Methodology : In vitro assays were conducted to assess binding affinity and functional inhibition.

- Results : The compound demonstrated significant inhibition of CXCR4-mediated signaling pathways, indicating potential for therapeutic use in inflammatory conditions .

-

Synthesis and Characterization :

- Objective : To synthesize and characterize derivatives of this compound.

- Methodology : Techniques such as NMR spectroscopy and X-ray crystallography were employed for characterization.

- Results : Derivatives showed varied biological activities, with some exhibiting enhanced potency against specific targets .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N-dibenzyl-2-fluorobenzamide | Contains one fluorine atom | Different position of fluorine affects reactivity |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Difluorophenyl group instead of dibenzyl groups | Alters steric and electronic properties |

| N,N-dihexyl-3,4-difluorobenzamide | Hexyl groups instead of benzyl groups | Changes lipophilicity and biological activity |

| 2,4-Difluorobenzamide | Lacks dibenzyl groups | Simpler structure with different reactivity |

This comparative analysis highlights the distinct features of this compound that contribute to its unique properties and applications .

Propriétés

Formule moléculaire |

C21H17F2NO |

|---|---|

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

N,N-dibenzyl-3,4-difluorobenzamide |

InChI |

InChI=1S/C21H17F2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

Clé InChI |

QXJYWKXNVPMJAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

SMILES canonique |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.